molecular formula C8H6F2O2 B1297658 3,5-Difluoro-2-methoxybenzaldehyde CAS No. 131782-50-8

3,5-Difluoro-2-methoxybenzaldehyde

Cat. No. B1297658
M. Wt: 172.13 g/mol
InChI Key: OHIQTYCWUIZOBK-UHFFFAOYSA-N
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Patent
US05444083

Procedure details

3,5-Difluoro-2-hydroxybenzaldehyde in the form of a crude product (corresponding to 0.35 mol) was dissolved in 800 ml of acetonitrile. 110 g (0.8 mol) of potassium carbonate and 61 ml (0.96 mol) of methyl iodide were added thereto, and the mixture was heated under reflux for 5 hr. After cooling the mixture, insolubles were removed by filtration, and the mother liquor was concentrated. 1.3 l of ether was added to the concentrate, and the mixture was washed twice with 500 ml of water. Then, the mixture was washed with a saturated saline solution, and the ether layer was dried over anhydrous magnesium sulfate. The solvent was distilled off in vacuo to prepare 39.6 g (yield: 66%) of the intended product (in two states).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
61 mL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([OH:11])=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[CH:5]=[O:6].[C:12](=O)([O-])[O-].[K+].[K+].CI>C(#N)C>[F:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[CH:5]=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=O)C=C(C1)F)O
Name
crude product
Quantity
0.35 mol
Type
reactant
Smiles
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
61 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture, insolubles
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated
ADDITION
Type
ADDITION
Details
1.3 l of ether was added to the concentrate
WASH
Type
WASH
Details
the mixture was washed twice with 500 ml of water
WASH
Type
WASH
Details
Then, the mixture was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C=O)C=C(C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 39.6 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.